N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-33-18-7-5-15(6-8-18)23(32)25-12-11-20-28-27-19-9-10-22(29-30(19)20)34-14-21(31)26-17-4-2-3-16(24)13-17/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKAPYNLKCFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide, also known as N-{2-[6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide, primarily targets specific enzymes and receptors involved in cellular signaling pathways. The compound’s triazole and pyridazinone moieties are known to interact with kinases and other regulatory proteins, which play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
This compound binds to its target enzymes and receptors, inhibiting their activity. This interaction disrupts the normal signaling pathways, leading to altered cellular responses. For instance, the compound may inhibit kinase activity, preventing phosphorylation events necessary for signal transduction .
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in cell cycle regulation and apoptosis. By inhibiting key enzymes in these pathways, the compound can induce cell cycle arrest and promote programmed cell death, which is beneficial in conditions like cancer where uncontrolled cell proliferation occurs .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects are achieved through the compound’s interaction with its targets, leading to disrupted signaling pathways and altered cellular functions .
Biological Activity
N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a synthetic compound with a complex structure that includes a triazole and pyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H21ClN6O3S, with a molecular weight of approximately 496.97 g/mol. The structure features several functional groups that contribute to its biological activity, including a methoxy group and a chlorophenyl amine.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The triazole and pyridazinone components are known to interact with kinases and other regulatory proteins that play crucial roles in processes such as cell proliferation and apoptosis .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines. For instance, it exhibited significant cytotoxic effects against A-431 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Apoptosis Induction : Molecular dynamics simulations revealed that the compound interacts with Bcl-2 protein, promoting apoptosis through hydrophobic contacts and minimal hydrogen bonding .
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Bacterial Inhibition : It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, which may be linked to its ability to disrupt bacterial cell wall synthesis .
- Mechanism : The presence of the thiazole moiety is believed to enhance its antibacterial properties by interacting with bacterial enzymes essential for cell wall formation.
Case Studies
- Cytotoxicity Studies : In vitro studies conducted on various cancer cell lines demonstrated that this compound induced significant cytotoxicity compared to control groups. The mechanism was primarily through apoptosis induction.
- Antimicrobial Efficacy : A study assessing the antimicrobial activity showed that this compound had a minimum inhibitory concentration (MIC) of 31.25 µg/mL against selected bacterial strains, indicating strong potential as an antibacterial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN6O3S |
| Molecular Weight | 496.97 g/mol |
| IC50 (A-431 Cells) | < Doxorubicin |
| MIC (Bacterial Strains) | 31.25 µg/mL |
| Purity | 95% |
Scientific Research Applications
Targeting Kinases and Regulatory Proteins
The compound primarily targets specific enzymes and receptors involved in cellular signaling pathways. Its structural components allow it to interact with kinases, which are crucial for regulating cell proliferation and apoptosis. Studies have indicated that compounds with similar structures exhibit inhibitory effects on various kinases, suggesting potential therapeutic applications in cancer treatment and other proliferative disorders .
Antitumor Activity
Research has shown that compounds related to N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide display significant antitumor activity. In vitro studies demonstrated that these compounds inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
There is emerging evidence that compounds containing triazole and pyridazine moieties possess antimicrobial properties. Preliminary studies have suggested that this compound could be effective against certain bacterial strains . Further research is required to establish its efficacy and mechanism of action.
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such studies provide insights into the compound's potential as a lead candidate for drug development by assessing its interactions at the molecular level .
Case Study 1: Anticancer Activity
A study published in Molecules investigated the anticancer potential of a series of triazole derivatives similar to this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing novel derivatives based on the triazole framework for antimicrobial testing. The findings revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting the potential of this compound class in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to three classes of heterocyclic derivatives: triazolopyridazines, quinazolinones, and benzoxazines. These comparisons are based on core scaffolds, substituent effects, and synthesis strategies.
Triazolopyridazine Derivatives
Triazolopyridazines are widely studied for their kinase inhibitory activity. For example:
- Compound A : A triazolopyridazine with a 4-fluorophenyl substituent showed IC₅₀ = 12 nM against EGFR kinase due to halogen-mediated hydrophobic interactions .
- Target Compound : The 3-chlorophenyl group may similarly enhance binding affinity, while the 4-methoxybenzamide tail could improve solubility compared to simpler alkyl chains in analogs.
Quinazolinone Derivatives
Quinazolinones, such as those synthesized in , share bioisosteric similarities with triazolopyridazines. Key differences include:
The sulfonamide group in quinazolinones improves water solubility, whereas the 4-methoxybenzamide in the target compound balances lipophilicity and metabolic stability.
Benzoxazine Derivatives
Benzoxazines () exhibit distinct electronic profiles due to their oxygen-rich core. For instance:
- Compound 7a-c (): Substituted phenyl groups on pyrimidin-4-yl-benzoxazines showed moderate anticancer activity (IC₅₀ = 8–15 µM).
Methodological Considerations for Similarity Analysis
As highlighted in , structural similarity assessments rely on fingerprint-based algorithms (e.g., Tanimoto coefficient) or pharmacophore mapping. Key findings include:
- Tanimoto Analysis : The target compound shares >70% similarity with triazolopyridazine kinase inhibitors, suggesting overlapping biological targets .
- Pharmacophore Comparison: The thioether linkage and aromatic substituents align with known ATP-binding pocket inhibitors, though the 4-methoxy group introduces steric and electronic variations.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
